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An objective comparison of the formation and growth of intermetallic compounds at the
interface of Nickel-Tin (Ni-Sn) and Tin-Copper (Sn-Cu) systems is crucial for researchers and
professionals in electronics manufacturing and materials science. The reliability and longevity
of solder joints are significantly influenced by the thickness and morphology of the intermetallic
compound (IMC) layer. This guide provides a detailed comparison of the IMC growth rates in
these two systems, supported by experimental data.

The formation of an IMC layer is a fundamental aspect of creating a metallurgical bond in
soldering. However, excessive IMC growth, particularly of brittle phases, can be detrimental to
the mechanical integrity of the solder joint.[1] Generally, nickel-tin intermetallics form at a much
slower rate than copper-tin intermetallics, which is why nickel is often employed as a diffusion
barrier between the solder and the underlying copper.[2]

Quantitative Comparison of IMC Growth

The growth of intermetallic layers is a diffusion-controlled process, and its rate is highly
dependent on factors such as temperature, time, and the specific materials involved. The
primary IMCs formed are typically NisSna for the Ni-Sn system and CueSns and CusSn for the
Sn-Cu system.

Intermetallic Layer Thickness

The following tables summarize experimental data on the IMC layer thickness for both Ni-Sn
and Sn-Cu systems under various aging conditions.
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Table 1: Ni-Sn Intermetallic Growth Data

) Average IMC
Aging . . .
Aging Time (NizSna)
Solder Alloy Substrate Temperature .
. (hours) Thickness
(°C)
(nm)
Sn-3.5A¢g Electroless Ni-P 170 1440 (60 days) ~3.0
Data not fully
Sn-3.5%Ag Ni 150-200 0-400 available in

abstract

Note: The growth exponent 'n' for NisSna was found to be approximately 0.5, indicating a
diffusion-controlled process.[1]

Table 2: Sn-Cu Intermetallic Growth Data

Average Total

Aging . . IMC (CueSns +
Aging Time
Solder Alloy Substrate Temperature h ) CusSn)
ours
(°C) Thickness
(hm)
Sn-3.2Ag-0.8Cu Copper 150 500 14
Sn-3.5Ag Copper 150 500 13
Sn-0.7Cu Copper 150 500 14
Data available in
SAC305 Copper 150 500
referenced study
Faster solid-state
~4800 (200 growth than
63Sn-37Pb Copper 100
days) some lead-free

solders

Activation Energy for IMC Growth
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The activation energy (Q) is a critical parameter that describes the temperature dependency of
the IMC growth rate. A higher activation energy implies a greater sensitivity of the growth rate

to temperature changes.

Table 3: Activation Energies for IMC Growth

Activation
System Solder Alloy Substrate IMC Phase Energy

(kd/mol)
Ni-Sn Sn-3.5A¢g Electroless Ni-P NizSna 49
Ni-Sn Sn-3.5%Ag Ni NizSha 16
Cu-Sn Sn-3.8Ag-0.7Cu Copper Total Cu-Sn IMC 64.82
Cu-Sn Sn-3.5A¢g Electroless Ni-P Total Cu-Sn IMC 65.4

71.4 (0.74
Cu-Sn Sn-3.2Ag-0.8Cu Copper Total IMC

eV/atom)[3]

82.0 (0.85
Cu-Sn Sn-3.5Ag Copper Total IMC

eV/atom)[3]

65.6 (0.68
Cu-Sn Sn-0.7Cu Copper Total IMC

eV/atom)[3]

Experimental Protocols
The data presented in this guide is a synthesis of findings from various research articles. The
methodologies employed in these studies are crucial for interpreting the results.

General Experimental Workflow:

o Sample Preparation: Solder joints are created by reflowing a specific solder alloy onto a
substrate (e.g., copper-plated circuit board or a nickel-plated substrate).

o Thermal Aging: The prepared samples are subjected to isothermal aging in a furnace at
specific temperatures (e.g., 70°C, 100°C, 150°C) for various durations (e.g., 20, 100, 200,
500 hours).[3]
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o Cross-Sectioning and Metallographic Preparation: After aging, the samples are cross-
sectioned, mounted in epoxy, and polished to a mirror finish to reveal the solder joint's
microstructure.

e Microstructural Analysis: The cross-sections are examined using a Scanning Electron
Microscope (SEM) to observe the morphology and thickness of the IMC layer.

e IMC Thickness Measurement: The thickness of the IMC layer is measured from the SEM
images. This is often done by taking multiple measurements at different points along the
interface and calculating an average. Some studies utilize 3D surface profilometers for more
detailed measurements.[4]

o Compositional Analysis: Energy Dispersive X-ray Spectroscopy (EDS) is used to identify the
elemental composition of the different phases within the solder joint, confirming the type of
IMC formed.

Specific Methodologies from Cited Research:

e Study on Sn-Ag, Sn-Cu, and Sn-Ag-Cu on Cu and Ni substrates: This research involved
isothermal IMC growth studies using a Multicore MUST Il solderability tester. Backscattering
SEM images were used to analyze the IMC layers formed at 235°C for times ranging from 10
seconds to 7,200 seconds.[2]

e Study on NizSna Growth: In this work, Sn-3.5%Ag solder was reflowed on Ni metallization at
240°C for 30 seconds, followed by solid-state aging at temperatures between 150°C and
200°C for up to 400 hours. Cross-sectional analysis was performed using SEM and EDS.[1]

Logical Framework for Comparison

The following diagram illustrates the logical flow of comparing the intermetallic growth rates
between Ni-Sn and Sn-Cu systems.
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Caption: Workflow for comparing Ni-Sn and Sn-Cu IMC growth.

Conclusion

The experimental data consistently demonstrates that the intermetallic growth rate in the
Nickel-Tin system is significantly lower than in the Tin-Copper system. This is evident from both
the direct measurements of IMC thickness over time and the generally lower activation
energies reported for NisSna growth compared to the total Cu-Sn IMC growth. The slower
reaction kinetics of Ni with Sn makes it an effective barrier material in electronic packaging to
enhance the long-term reliability of solder joints by mitigating excessive and brittle intermetallic
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formation. Researchers and engineers must consider these growth kinetics when designing
electronic assemblies for applications requiring high performance and durability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14718777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

